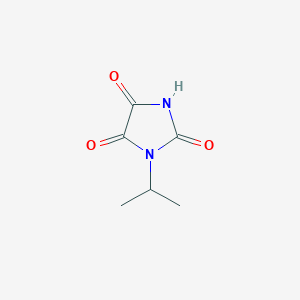

1-Isopropylimidazolidine-2,4,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

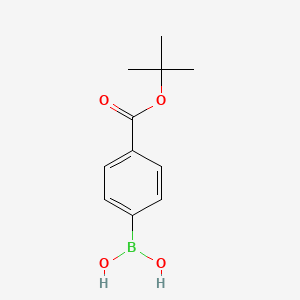

1-Isopropylimidazolidine-2,4,5-trione is a chemical compound that falls within the broader class of imidazolidine derivatives. These compounds are of significant interest due to their potential pharmacological and agrochemical properties. The imidazolidine moiety is a five-membered ring containing nitrogen atoms, which is a common feature in many biologically active compounds. The specific substitution pattern of the isopropyl group at the 1-position and the trione functionality at the 2,4,5-positions of the imidazolidine ring can influence the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of imidazolidine derivatives can be achieved through various methods. For instance, the synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium-2-sulfonate, a related compound, involves the hydrolysis of a chloro-sulfite salt in the presence of cyanide . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Additionally, the reaction of carbon disulfide with certain cyanide and isothiocyanate derivatives can lead to imidazolidine compounds with unique characteristics . These methods highlight the versatility in synthesizing imidazolidine derivatives, which can be tailored to introduce various functional groups and achieve desired properties .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution of the molecule. For example, the molecular structure of a cholinergic enzyme inhibitor containing an imidazolidine-2,4,5-trione moiety was determined using single-crystal X-ray diffraction, revealing the presence of optical isomers and independent molecules within the crystal system . Such detailed structural analyses are crucial for understanding the interactions of these compounds with biological targets and for the rational design of more potent derivatives .

Chemical Reactions Analysis

Imidazolidine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. The reaction of 4-thiazolidinones with various reagents, for example, can lead to the formation of different heterocyclic compounds, showcasing the reactivity of the thiazolidinone ring system, which is structurally similar to the imidazolidine ring . The ability to undergo nucleophilic addition reactions and condensation with other heterocyclic amines demonstrates the potential for creating a diverse array of compounds starting from an imidazolidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure and the nature of their substituents. The lipophilicity of these compounds, for instance, can be determined using the partition coefficient log Kow, which is an important factor in predicting their behavior in biological systems . The inhibitory activity of imidazolidine derivatives on cholinergic enzymes has been shown to correlate with their lipophilicity, indicating that the balance between hydrophobic and hydrophilic properties is key to their biological activity . Understanding these properties is essential for the development of imidazolidine-based drugs with optimal pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

1-Isopropylimidazolidine-2,4,5-trione derivatives have shown promise as inhibitors of cholinergic enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic applications in diseases like Alzheimer's. For instance, the compound 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione showed significant inhibitory activity against acetylcholinesterase, surpassing standard drugs like rivastigmine (Pejchal et al., 2011).

Methylation Reactions

Research into the methylation of imidazole derivatives, including imidazolidine-2,4,5-triones, has revealed complex reaction pathways. The presence or absence of a base in the reaction system can lead to the formation of different products, including imidazolidine-2,4,5-trione derivatives (Lian et al., 2020).

Antifungal Activity

Some derivatives of imidazolidine-2,4,5-trione have demonstrated considerable antifungal properties. For instance, certain compounds have shown significant activity against potato diseases, indicating potential agricultural applications (Obydennov et al., 2018).

Kinetic Studies

Kinetic studies of reactions involving imidazolidine-2,4,5-trione, such as its addition to oxiranes, provide insights into the reaction mechanisms and thermodynamic properties of these compounds (Zarzyka-Niemiec & Lubczak, 2003).

Antimicrobial Activity

Imidazolidine-2,4,5-trione derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed varying levels of activity against gram-positive and gram-negative bacteria, fungi, and mycobacteria, indicating potential for the development of new antimicrobial agents (Krátký et al., 2015).

Modification of Protein Activity

Imidazolidine-2,4,5-trione derivatives have been designed as modulators of p53 activity, a crucial protein in cancer biology. These compounds have shown potential in inhibiting cell growth of various human tumor cells, suggesting their potential in cancer therapeutics (Gomez-Monterrey et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-propan-2-ylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXXKZIYJDTIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368814 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropylimidazolidine-2,4,5-trione | |

CAS RN |

40408-39-7 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.